

BMS-754807: A Comprehensive Kinase Selectivity Profile

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Compound of Interest

Compound Name: BMS-754807

Cat. No.: B1684702

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Introduction

BMS-754807 is a potent, orally bioavailable, and reversible small-molecule inhibitor targeting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (InsR) kinase family. [1][2][3] With a pyrrolotriazine core structure, it acts as an ATP-competitive inhibitor of the catalytic function of these receptors. [2][3] This technical guide provides an in-depth analysis of the kinase selectivity profile of **BMS-754807**, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the pertinent signaling pathways.

Kinase Selectivity Profile of BMS-754807

BMS-754807 demonstrates high affinity for IGF-1R and InsR, with IC₅₀ values in the low nanomolar range. While it is highly potent against its primary targets, it also exhibits activity against a limited number of other kinases, albeit at reduced potencies. The following tables summarize the in vitro inhibitory activity of **BMS-754807** against a panel of kinases.

Table 1: Primary Targets and Key Off-Targets (Cell-Free Assays)

Kinase	IC50 (nM)	Ki (nM)	Notes
IGF-1R	1.8	<2	Primary Target
InsR	1.7	<2	Primary Target
TrkB	4 / 4.1	Off-Target	
Met	5.6 / 6	Off-Target	
TrkA	7 / 7.4	Off-Target	
Aurora A	9	Off-Target	
Aurora B	25	Off-Target	
RON	44	Off-Target	

Table 2: Kinases with Low to No Activity

BMS-754807 shows little to no activity against a number of other kinases, highlighting its selectivity. These include:

- Flt3
- Lck
- MK2
- PKA
- PKC

Experimental Protocols

The determination of the kinase selectivity profile of **BMS-754807** involves robust in vitro kinase inhibition assays. The following is a detailed methodology based on published protocols.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **BMS-754807** against a panel of purified kinases.

Materials:

- Recombinant human kinases
- **BMS-754807** (dissolved in DMSO)
- Fluoresceinated peptide substrate (e.g., KKSREGDYMTMQIG for IGF-1R)
- ATP
- Assay Buffer: 100 mM HEPES pH 7.4, 10 mM MgCl₂, 0.015% Brij35, 4 mM DTT
- 384-well U-bottom plates
- EDTA solution
- Caliper LabChip 3000 or similar microfluidic electrophoresis system

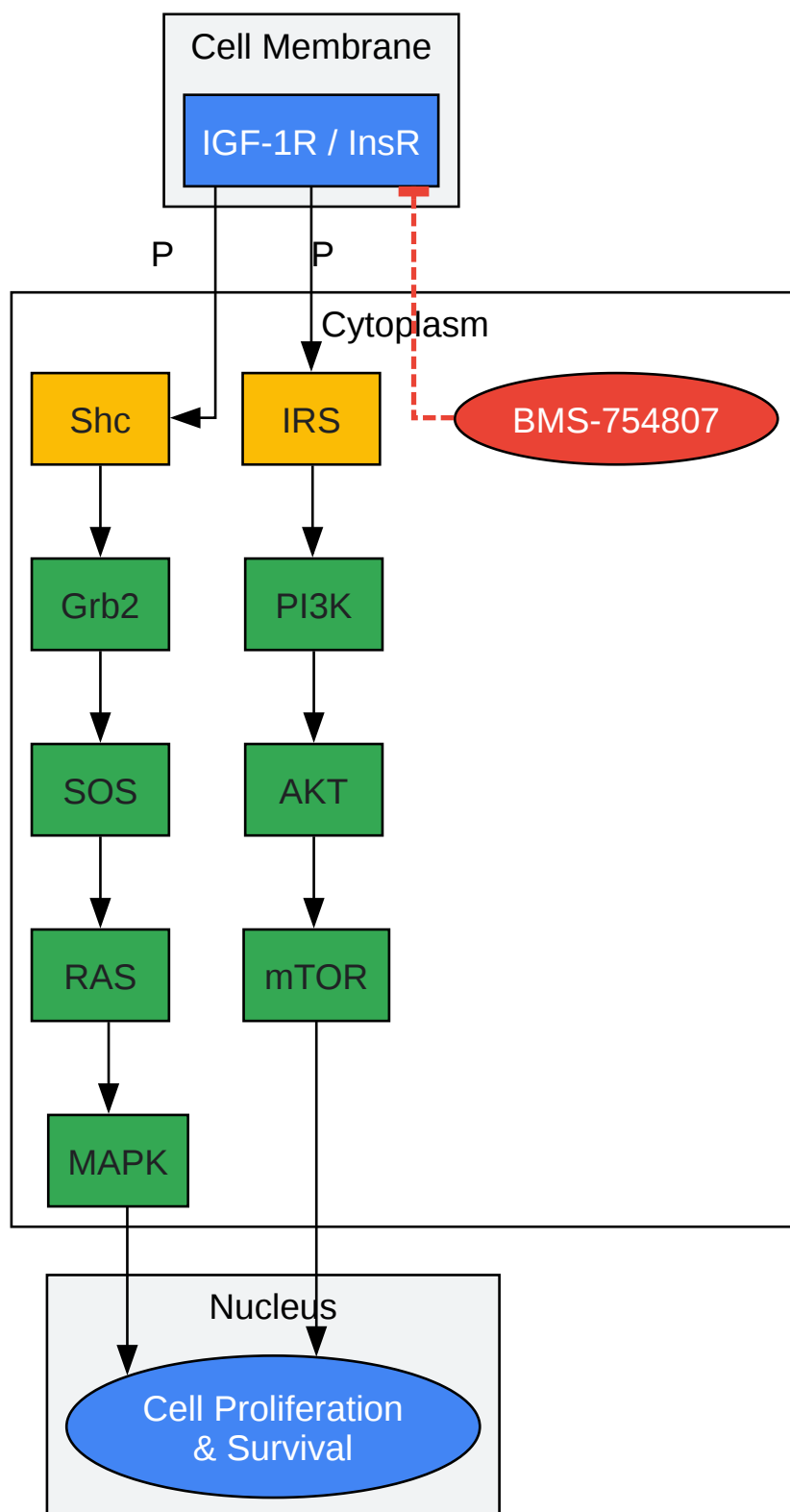
Procedure:

- Compound Preparation: A serial dilution of **BMS-754807** is prepared in DMSO and then diluted in the assay buffer to the desired final concentrations.
- Reaction Setup: The enzymatic reactions are set up in 384-well plates with a final volume of 30 µL. Each well contains the assay buffer, a specific concentration of **BMS-754807**, the recombinant kinase, and the fluorescently labeled peptide substrate.
- Reaction Initiation: The reaction is initiated by the addition of ATP at a concentration equivalent to its K_m for the specific kinase.
- Incubation: The reaction mixture is incubated at room temperature for 60 minutes.
- Reaction Termination: The reaction is stopped by the addition of 30 µL of 35 mM EDTA.

- **Data Acquisition:** The reaction mixture is analyzed using a Caliper LabChip 3000. This system separates the phosphorylated product from the unphosphorylated substrate by electrophoretic mobility shift. The amount of phosphorylated product is quantified by fluorescence detection.
- **Data Analysis:** The percentage of inhibition is calculated relative to control wells (no inhibitor) and blank wells (no enzyme). The IC₅₀ values are then determined by fitting the dose-response curves using non-linear regression analysis.

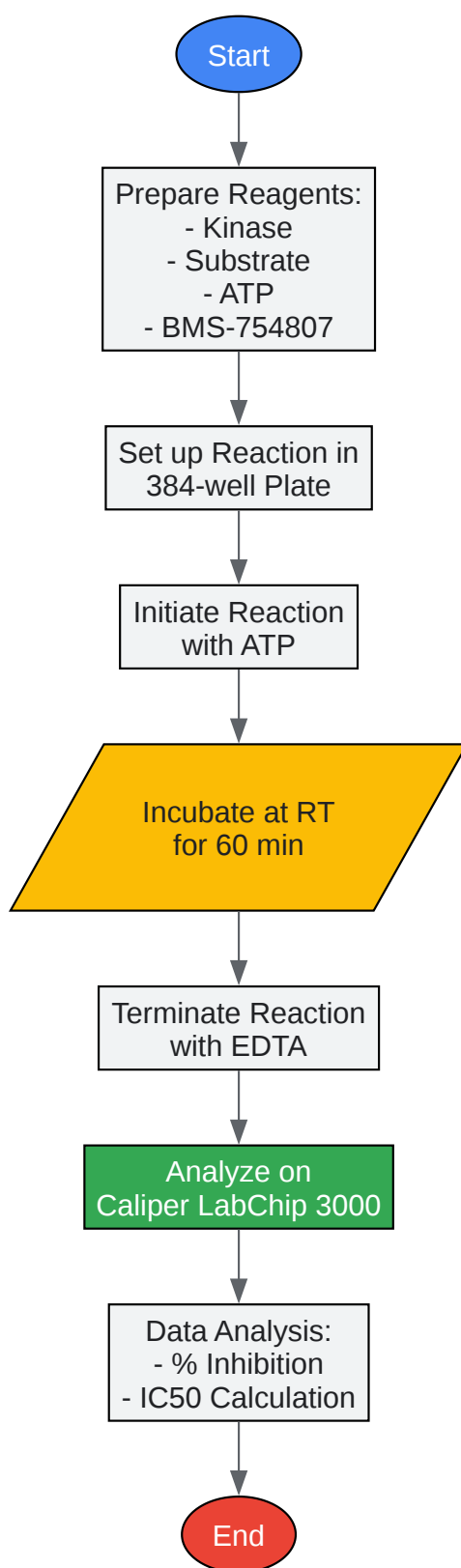
Signaling Pathway and Experimental Workflow

To visually represent the context of **BMS-754807**'s activity, the following diagrams illustrate the IGF-1R/InsR signaling pathway and the general workflow of the kinase inhibition assay.



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Caption: IGF-1R/InsR signaling pathway and the inhibitory action of **BMS-754807**.



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